molecular formula C18H23NO B13082827 N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine

N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine

Cat. No.: B13082827
M. Wt: 269.4 g/mol
InChI Key: GJFDBPPJJPSIDG-ZPHPHTNESA-N
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Description

N-[2-(Adamantan-1-yl)-1-phenylethylidene]hydroxylamine is a synthetic compound featuring a rigid adamantane cage linked to a phenyl-substituted ethylidene moiety and a hydroxylamine (-NHOH) functional group. Adamantane derivatives are renowned for their high lipophilicity, metabolic stability, and ability to penetrate biological membranes, making them valuable in drug design for targeting viral proteins, central nervous system (CNS) receptors, and antimicrobial agents .

Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

(NZ)-N-[2-(1-adamantyl)-1-phenylethylidene]hydroxylamine

InChI

InChI=1S/C18H23NO/c20-19-17(16-4-2-1-3-5-16)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15,20H,6-12H2/b19-17-

InChI Key

GJFDBPPJJPSIDG-ZPHPHTNESA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C/C(=N/O)/C4=CC=CC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=NO)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like copper (II) acetate . The reaction is carried out at room temperature for 24 hours to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The adamantane core can undergo substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Substitution reactions often require the use of halogenating agents and catalysts like palladium .

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted adamantane derivatives. These products are of interest due to their potential biological activities and applications in material science.

Scientific Research Applications

N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The adamantane core provides stability and enhances the compound’s ability to interact with biological molecules. The hydroxylamine group can form hydrogen bonds and participate in redox reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Functional Group Analysis

The table below compares the target compound with key adamantane-containing analogs from recent literature:

Compound Name Key Functional Groups Molecular Weight (g/mol) Biological Targets/Activities References
N-[2-(Adamantan-1-yl)-1-phenylethylidene]hydroxylamine Adamantane, phenyl-ethylidene, -NHOH ~315.4* Not reported (inferred: redox activity) -
N-(Adamantan-1-yl)-4-phenylpiperazine-carbothioimidates Adamantane, piperazine, thioimidate ~400–450 Antimicrobial, hypoglycemic
2-(Adamantan-1-yl)-1H-indol-3-yl-oxoacetamides Adamantane, indole, carboxamide ~400–450 CB1 receptor binding
Triazine-adamantane derivatives (e.g., ) Adamantane, triazine, ethoxy/amine chains ~500–600 CB2/CB1 receptor binding (Kd ~1–10 nM)
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine Adamantane, thiophene, iodine ~385.3 Not reported (synthetic intermediate)

*Calculated based on structural formula.

Key Observations:
  • Functional Groups : The hydroxylamine (-NHOH) group in the target compound is rare among adamantane derivatives, which predominantly feature carboxamides (e.g., ), amines (e.g., ), or thioimidates (e.g., ). This group may confer distinct redox or metal-chelating properties.
  • Molecular Complexity: The target compound is less bulky than triazine or indole-based analogs (e.g., ~315 vs.
  • Biological Targets : Unlike CB1/2-targeting indole-carboxamides or antimicrobial piperazine-thioimidates , the target compound’s biological profile remains unexplored.

Pharmacological and Biochemical Insights

Receptor Binding and Selectivity
  • CB1/2 Receptor Affinity: Adamantane-indole-carboxamides (e.g., compound 5a–y) show nanomolar affinity for CB1 receptors, with selectivity influenced by substituents on the indole ring . The target’s phenyl-ethylidene group may mimic aromatic interactions in these systems but lacks the carboxamide’s hydrogen-bonding capacity.
  • Antimicrobial Activity : Adamantane-isothiourea hybrids (e.g., compound 7b) exhibit broad-spectrum antibacterial activity (MIC ≤4 µg/mL against S. aureus) via membrane disruption . The hydroxylamine group could enhance activity against Gram-negative bacteria through oxidative stress mechanisms.
Metabolic and Toxicity Profiles
  • Adamantane derivatives generally show low cytotoxicity due to their inert hydrocarbon cages. However, hydroxylamine metabolites (e.g., nitroso intermediates) may pose genotoxic risks, unlike safer carboxamide or ether metabolites .

Biological Activity

N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique adamantane structure, which confers distinct physical and chemical properties. The presence of the hydroxylamine functional group is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:

  • Caspase Activation : Studies indicate that this compound may induce apoptosis via caspase pathways. Specifically, it has been shown to increase the activity of caspase-3 and caspase-8 while having minimal effects on caspase-9 activity, suggesting a reliance on extrinsic apoptotic pathways .
  • Poly ADP-Ribose Polymerase (PARP) Cleavage : The compound facilitates the cleavage of PARP, a marker for apoptosis. This effect was observed in human liver cancer cells (HepG2), indicating its potential as an anti-cancer agent .

Biological Activity Data

The following table summarizes the biological activity data related to this compound:

Cell Line IC50 (μM) Mechanism
HepG2 (Liver)10.56 ± 1.14Induces apoptosis via caspase activation
MCF7 (Breast)-Potential anti-proliferative effects
Hela (Cervical)-Induces cell cycle arrest

Case Studies

Several studies have evaluated the efficacy of this compound in vitro:

  • HepG2 Cell Line Study : A study demonstrated significant cytotoxicity against HepG2 cells, with an IC50 value indicating potent anti-proliferative effects. The study highlighted that treatment led to a dose-dependent increase in apoptosis markers and cell cycle arrest .
  • MCF7 and Hela Cells : While specific IC50 values were not provided for MCF7 and Hela cells, observations suggested that similar anti-proliferative effects were likely, warranting further investigation into these cell lines .

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